molecular formula C13H33N3O2SSi B15161058 N,N-Bis(4-aminobutyl)-2-(trimethylsilyl)ethane-1-sulfonamide CAS No. 652130-75-1

N,N-Bis(4-aminobutyl)-2-(trimethylsilyl)ethane-1-sulfonamide

Cat. No.: B15161058
CAS No.: 652130-75-1
M. Wt: 323.57 g/mol
InChI Key: FKEBYQGCTQVYRI-UHFFFAOYSA-N
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Description

N,N-Bis(4-aminobutyl)-2-(trimethylsilyl)ethane-1-sulfonamide is a synthetic organic compound that features both amine and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(4-aminobutyl)-2-(trimethylsilyl)ethane-1-sulfonamide typically involves the reaction of 4-aminobutylamine with 2-(trimethylsilyl)ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of sensitive intermediates. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(4-aminobutyl)-2-(trimethylsilyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfide under strong reducing conditions.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine groups may yield nitroso or nitro derivatives, while reduction of the sulfonamide group may produce sulfinamide or sulfide compounds.

Scientific Research Applications

Chemistry

In chemistry, N,N-Bis(4-aminobutyl)-2-(trimethylsilyl)ethane-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

In the industrial sector, this

Properties

CAS No.

652130-75-1

Molecular Formula

C13H33N3O2SSi

Molecular Weight

323.57 g/mol

IUPAC Name

N,N-bis(4-aminobutyl)-2-trimethylsilylethanesulfonamide

InChI

InChI=1S/C13H33N3O2SSi/c1-20(2,3)13-12-19(17,18)16(10-6-4-8-14)11-7-5-9-15/h4-15H2,1-3H3

InChI Key

FKEBYQGCTQVYRI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCS(=O)(=O)N(CCCCN)CCCCN

Origin of Product

United States

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